molecular formula C6H6F7IO B1602212 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol CAS No. 647-84-7

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol

Cat. No.: B1602212
CAS No.: 647-84-7
M. Wt: 354 g/mol
InChI Key: ITASBCIXGRCUAD-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol is a fluorinated organic compound with the molecular formula C6H6F7IO. It is characterized by the presence of seven fluorine atoms and an iodine atom attached to a hexanol backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol typically involves the reaction of perfluoropropyl iodide with allyl alcohol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . The reaction can be represented as follows:

C3F7I+CH2=CHCH2OHC6H6F7IOH\text{C}_3\text{F}_7\text{I} + \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{C}_6\text{H}_6\text{F}_7\text{IOH} C3​F7​I+CH2​=CHCH2​OH→C6​H6​F7​IOH

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol stands out due to its unique combination of fluorine and iodine atoms, which impart distinct chemical and physical properties. Its high fluorine content provides exceptional stability and resistance to degradation, while the iodine atom offers versatility in chemical modifications .

Properties

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-2-iodohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h3,15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITASBCIXGRCUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567047
Record name 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647-84-7
Record name 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol
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4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol
Reactant of Route 3
4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol
Reactant of Route 4
4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol
Reactant of Route 5
4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol
Reactant of Route 6
4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol

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